1-(3-(o-Tolyloxy)propyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

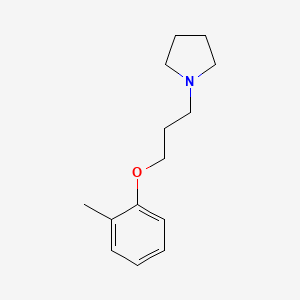

1-(3-(o-Tolyloxy)propyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-(o-tolyloxy)propyl group

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some pyrrolidine alkaloids have been shown to exert antioxidant, anti-inflammatory, and antibacterial effects .

Biochemical Pathways

Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

1-(3-(o-Tolyloxy)propyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these biomolecules. For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by occupying their ATP-binding sites. This inhibition can result in downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular respiration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function. For instance, the presence of this compound in the mitochondria can influence mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. This localization can influence the compound’s effects on cellular processes and overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(o-Tolyloxy)propyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-(o-tolyloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(o-Tolyloxy)propyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced forms of the original compound.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3-(o-Tolyloxy)propyl)pyrrolidine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their pharmacological properties.

Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in drug discovery.

Uniqueness: 1-(3-(o-Tolyloxy)propyl)pyrrolidine is unique due to the presence of the 3-(o-tolyloxy)propyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and activities.

Biological Activity

1-(3-(o-Tolyloxy)propyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with an o-tolyloxy group. Its molecular formula is C13H17NO, and it has a molecular weight of approximately 219.28 g/mol. The presence of the o-tolyloxy group is believed to enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with an appropriate alkyl halide containing the o-tolyloxy moiety. This can be achieved through various synthetic routes, including:

- N-Alkylation : Using alkyl halides in the presence of a base.

- Reflux Conditions : Often performed in solvents such as DMF or DMSO to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves targeting specific pathways associated with tumor growth:

- PARP Inhibition : Similar derivatives have been reported to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .

- Cytotoxicity : Some studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential for development as anticancer agents.

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds structurally related to this compound may inhibit enzymes involved in critical cellular processes, including those related to cancer cell survival and proliferation.

- Receptor Modulation : The compound could interact with specific receptors or proteins, altering signaling pathways that lead to apoptosis in cancerous cells.

Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, providing insights into their efficacy and safety profiles:

Case Studies

- Antitumor Activity : A study on pyrroloquinazoline derivatives demonstrated that modifications at specific positions significantly increased their anticancer properties compared to unmodified compounds . This suggests that structural modifications similar to those in this compound could yield compounds with enhanced biological activity.

- Enzyme Targeting : Research on related compounds indicates that they can effectively inhibit enzymes like DHFR (dihydrofolate reductase), contributing to their antiproliferative effects . This highlights the importance of enzyme targeting in developing new therapeutic agents.

Properties

IUPAC Name |

1-[3-(2-methylphenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-13-7-2-3-8-14(13)16-12-6-11-15-9-4-5-10-15/h2-3,7-8H,4-6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBSQZGLLASGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.